![molecular formula C21H25N3O2S B2598601 N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3-(4-methoxyphenyl)propanamide CAS No. 2034497-04-4](/img/structure/B2598601.png)
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3-(4-methoxyphenyl)propanamide
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Description
Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present. The pyrazole ring is known to participate in various chemical reactions, including condensation and substitution reactions . The thiophene ring can undergo electrophilic aromatic substitution reactions . The methoxyphenyl and propanamide groups could also potentially participate in a variety of reactions.Scientific Research Applications
Generation of Structurally Diverse Libraries
Research by G. Roman (2013) discusses the use of a ketonic Mannich base derived from 2-acetylthiophene as a starting material in alkylation and ring closure reactions to generate a structurally diverse library of compounds, including pyrazolines and pyridines (G. Roman, 2013). This methodology could be applied to synthesize derivatives of the target compound for various research applications.
Antimitotic Agents
C. Temple and G. Rener (1992) synthesized chiral isomers of ethyl [5-amino-1,2-dihydro-3-(4-hydroxyphenyl)-2-methylpyrido[3,4-b]pyrazin-7-yl]carbamate, showing biological activity in several systems (C. Temple & G. Rener, 1992). This indicates the potential for exploring similar compounds, including the target molecule, for antimitotic and possibly anticancer properties.
Structural Studies
The work of Y. Köysal et al. (2005) on N-substituted 3,5-diphenyl-2-pyrazoline-1-thiocarboxamides provides detailed structural analysis, which can be crucial for understanding the molecular geometry and potential interaction sites of similar compounds, including the target molecule (Y. Köysal et al., 2005).
Unexpected Reaction Mechanisms
I. V. Ledenyova and colleagues (2018) explored the reaction mechanism of ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates with thiourea, revealing an ANRORC rearrangement. Such studies could provide insight into novel synthetic pathways or unexpected interactions involving the target compound (I. V. Ledenyova et al., 2018).
properties
IUPAC Name |
N-[2-(3,5-dimethylpyrazol-1-yl)-2-thiophen-2-ylethyl]-3-(4-methoxyphenyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O2S/c1-15-13-16(2)24(23-15)19(20-5-4-12-27-20)14-22-21(25)11-8-17-6-9-18(26-3)10-7-17/h4-7,9-10,12-13,19H,8,11,14H2,1-3H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOODNFYMRALKFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(CNC(=O)CCC2=CC=C(C=C2)OC)C3=CC=CS3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3-(4-methoxyphenyl)propanamide |
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